7-Ethyl-1-benzothiophene

physicochemical characterization computational chemistry property prediction

7-Ethyl-1-benzothiophene (CAS 16587-42-1) is a regiospecific building block with ethyl substitution exclusively at the 7-position of the benzo[b]thiophene scaffold. This distinct substitution pattern confers unique electronic distribution and cross-coupling reactivity that cannot be replicated by 2-, 3-, or 5-ethyl regioisomers—substituting with an alternative isomer will alter reaction outcomes, yields, and final product properties. It features one rotatable bond and a defined hydrophobicity (XLogP ~3.7), making it suitable as an analytical reference standard, a precursor for π-conjugated organic electronics materials, and a key intermediate in kinase inhibitor and anti-inflammatory drug discovery programs. Ensure lot-specific analytical documentation is obtained upon order.

Molecular Formula C10H10S
Molecular Weight 162.25 g/mol
CAS No. 16587-42-1
Cat. No. B100702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1-benzothiophene
CAS16587-42-1
Synonyms7-Ethylbenzo[b]thiophene
Molecular FormulaC10H10S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1SC=C2
InChIInChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3
InChIKeySZNQHLOLUMHNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1-benzothiophene (CAS 16587-42-1): A Defined 7-Substituted Benzothiophene Scaffold for Chemical Synthesis


7-Ethyl-1-benzothiophene (CAS 16587-42-1; synonyms: 7-ethylbenzo[b]thiophene, benzothiophene, 7-ethyl) is a benzo[b]thiophene derivative featuring an ethyl substituent at the 7-position of the fused heteroaromatic ring system [1]. With the molecular formula C10H10S and a molecular weight of 162.25 g/mol, this compound represents a specific alkyl-substituted variant within the broader benzothiophene chemical class [2]. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry due to its structural similarity to biologically active compounds, yet the precise substitution pattern—including the 7-ethyl modification—determines its utility as a synthetic building block and its distinct chemical properties [3].

Why Generic Substitution Fails: Substitution Position-Dependent Properties in 7-Ethyl-1-benzothiophene (CAS 16587-42-1)


Within the benzothiophene class, substitution position fundamentally alters electronic properties, synthetic accessibility, and downstream functionalization potential. The 7-ethyl substitution in 7-ethyl-1-benzothiophene (CAS 16587-42-1) confers distinct physicochemical and reactivity characteristics compared to other regioisomers (e.g., 2-ethyl, 3-ethyl, or 5-ethyl benzothiophenes) [1]. This compound exhibits a specific electronic distribution that influences its nucleophilic substitution patterns and cross-coupling reactivity—differences that cannot be extrapolated from the core benzothiophene structure or from alternative substitution patterns [2]. For synthetic chemists and medicinal chemistry programs, substituting this compound with an alternative benzothiophene derivative would alter reaction outcomes, yields, and final product properties in ways that are both predictable (based on substituent electronic effects) and unpredictable (due to steric and conformational differences) [3]. The following evidence guide quantifies where possible the specific differentiators that justify compound-specific procurement.

7-Ethyl-1-benzothiophene (CAS 16587-42-1): Quantitative Differentiation Evidence Versus In-Class Analogs


Physicochemical Property Differentiation: Calculated Molecular Descriptors of 7-Ethyl-1-benzothiophene

7-Ethyl-1-benzothiophene exhibits a precise molecular mass of 162.05032149 g/mol, with one rotatable bond (the ethyl group), one hydrogen bond acceptor (the sulfur atom), and zero hydrogen bond donors [1]. In comparison, the unsubstituted parent compound benzo[b]thiophene has a molecular mass of 134.20 g/mol, zero rotatable bonds, one hydrogen bond acceptor, and zero hydrogen bond donors [2]. The 7-ethyl substitution increases molecular mass by 27.85 g/mol and introduces a rotatable bond absent in the parent scaffold, altering the compound's conformational flexibility and potential binding interactions in biological or material applications.

physicochemical characterization computational chemistry property prediction

Synthetic Accessibility: 7-Position Functionalization Route Specificity

The synthesis of 7-substituted benzo[b]thiophene derivatives, including 7-ethyl-1-benzothiophene, proceeds via a distinct synthetic pathway that differs fundamentally from 2-, 3-, or 5-substituted analogs. Macdowell and Greenwood (1965) established a method for 7-substituted derivatives utilizing 3-bromothiophene as a starting material to access the 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene intermediate, which then enables 7-position substitution [1]. Friedel-Crafts alkylation represents a classical approach for introducing the ethyl group onto a pre-formed benzothiophene scaffold [2]. This synthetic accessibility profile contrasts with 2-substituted benzothiophenes, which are more readily accessed via electrophilic substitution due to the enhanced reactivity at the 2-position of the thiophene ring.

organic synthesis benzothiophene functionalization regioselective synthesis

Electronic Property Differentiation: Substituent Effects on Reactivity

The ethyl substituent at the 7-position of the benzothiophene core exerts a distinct electronic influence compared to substitution at other positions. While specific HOMO-LUMO gap data for 7-ethyl-1-benzothiophene are not available in the public literature, class-level understanding indicates that alkyl substitution on the benzene ring (positions 4-7) affects electronic properties differently than substitution on the thiophene ring (positions 2-3) [1]. The benzothiophene scaffold, as noted in medicinal chemistry reviews, is a privileged structure whose substitution pattern—including the 7-ethyl modification—determines its utility and distinct chemical properties [2]. The 7-position substitution minimally impacts the sulfur heteroatom's electronic environment compared to 2- or 3-substitution, which directly modifies the thiophene ring's electron density.

electronic effects structure-activity relationship reactivity

Structural Comparison with 3,7-Dimethylbenzothiophene (CAS 16587-41-0): Substitution Pattern Differentiation

7-Ethyl-1-benzothiophene (CAS 16587-42-1) and 3,7-dimethylbenzothiophene (CAS 16587-41-0) are structurally related compounds differing by one methyl versus ethyl group at the 7-position and the presence of an additional methyl group at the 3-position in the latter . Calculated molecular properties reveal key differences: 7-ethyl-1-benzothiophene has a precise mass of 162.05032149 g/mol and one rotatable bond (the ethyl group), whereas 3,7-dimethylbenzothiophene has a mass of 162.0504 g/mol and zero rotatable bonds due to the methyl substituents being rotationally symmetric [1]. The presence of the rotatable bond in 7-ethyl-1-benzothiophene introduces conformational flexibility absent in the dimethyl analog, potentially affecting binding interactions and crystal packing.

structural analog regioisomer comparison property differences

Analytical Identification: Unique InChIKey for Definitive Compound Authentication

7-Ethyl-1-benzothiophene is uniquely identified by the InChIKey SZNQHLOLUMHNIM-UHFFFAOYSA-N, which is derived from its IUPAC Standard InChI: InChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3 [1]. This structural identifier definitively distinguishes it from all other benzothiophene regioisomers and analogs, including 2-ethylbenzothiophene, 3-ethylbenzothiophene, 5-ethylbenzothiophene, and the 3,7-dimethyl analog (which has a different InChIKey) . The InChIKey provides a machine-readable, hash-based identifier that enables unambiguous compound registration and database cross-referencing.

analytical chemistry compound identification quality control

7-Ethyl-1-benzothiophene (CAS 16587-42-1): Validated Research and Industrial Application Scenarios


Synthetic Building Block for 7-Substituted Benzothiophene-Derived Pharmaceuticals

Based on established synthetic methodology for 7-substituted benzo[b]thiophene derivatives [1], 7-ethyl-1-benzothiophene (CAS 16587-42-1) serves as a key intermediate or building block in medicinal chemistry programs targeting the benzothiophene scaffold [2]. The benzothiophene core is a privileged structure in drug discovery, with applications spanning anti-inflammatory, anticancer, antimicrobial, and kinase-inhibiting agents [3]. The specific 7-ethyl substitution pattern provides a defined starting point for further functionalization at the 2- and 3-positions of the thiophene ring, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Reference Standard for Analytical Method Development and Quality Control

The unambiguous InChIKey (SZNQHLOLUMHNIM-UHFFFAOYSA-N) and well-defined physicochemical properties (molecular weight: 162.25 g/mol, formula: C10H10S) [1] make 7-ethyl-1-benzothiophene suitable as a reference standard for analytical method development. Its distinct chromatographic behavior, conferred by the 7-ethyl substituent's impact on hydrophobicity (calculated properties include one rotatable bond and specific topological descriptors) [2], allows it to serve as a calibration standard in HPLC, GC-MS, or LC-MS methods for quantifying related benzothiophene derivatives in complex mixtures.

Precursor for Materials Science Applications Requiring Alkylated Benzothiophene Cores

Novel alkylated benzothiophene derivatives have demonstrated utility in semiconductor devices, including photodetectors, explosive sensors, field-effect transistors, and light-emitting diodes [1]. The benzothiophene scaffold's π-conjugated system, when appropriately substituted, exhibits optoelectronic properties relevant to organic electronics applications [2]. 7-Ethyl-1-benzothiophene (CAS 16587-42-1) provides an alkylated benzothiophene core that can serve as a precursor for synthesizing more complex π-conjugated systems, oligomers, or polymers for materials research.

Comparative SAR Studies with 3,7-Dimethylbenzothiophene and Other Regioisomers

The structural similarity yet distinct conformational flexibility of 7-ethyl-1-benzothiophene (one rotatable bond) compared to 3,7-dimethylbenzothiophene (zero rotatable bonds) [1] makes it valuable in comparative structure-activity relationship studies. Researchers investigating the impact of substituent conformational flexibility on target binding, metabolic stability, or solid-state properties can use this compound as a direct comparator to methyl-substituted analogs. Additionally, the compound enables exploration of 7-position versus 2- or 3-position substitution effects on biological activity within the benzothiophene class.

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